molecular formula C22H19N5O5 B3014189 methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate CAS No. 1251621-76-7

methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate

Cat. No.: B3014189
CAS No.: 1251621-76-7
M. Wt: 433.424
InChI Key: HRJVSBHFCJGTNX-UHFFFAOYSA-N
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Description

Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate involves multiple steps. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the phenoxy and benzoate groups. Common reagents used in these reactions include potassium carbonate, acetic anhydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. .

Scientific Research Applications

Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential use in developing new drugs for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Comparison with Similar Compounds

Methyl 4-{2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate can be compared with other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their functional groups and overall structure, leading to different biological activities and applications.

Properties

IUPAC Name

methyl 4-[[2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-5-3-4-6-17(14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-16-9-7-15(8-10-16)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJVSBHFCJGTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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